- Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors, Journal of Molecular Structure, 2023, 1272,
Cas no 91345-62-9 (1-(4-Bromobenzyl)piperazine)
1-(4-Bromobenzyl)piperazine structure
Product Name:1-(4-Bromobenzyl)piperazine
CAS-Nr.:91345-62-9
MF:C11H15BrN2
MW:255.154201745987
MDL:MFCD02177416
CID:799635
PubChem ID:876494
Update Time:2025-06-09
1-(4-Bromobenzyl)piperazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(4-Bromobenzyl)piperazine
- Piperazine,1-[(4-bromophenyl)methyl]-
- 1-[(4-Bromophenyl)methyl]piperazine (ACI)
- Piperazine, 1-(p-bromobenzyl)- (7CI)
- 1-(p-Bromobenzyl)piperazine
- CBMicro_035222
- 1-[(4-bromophenyl)methyl]piperazine
- AB00099613-01
- CCG-18344
- AKOS000161547
- 1-(4-Bromobenzyl)piperazine, 97%
- SCHEMBL725147
- MAHWBNAOEVAPJF-UHFFFAOYSA-N
- EN300-110900
- STK386660
- EU-0007961
- BIM-0035466.P001
- AS-44266
- 5862-39-5
- DB-017276
- AK-968/13149943
- 91345-62-9
- DTXSID20919807
- Z281777088
- Cambridge id 5862395
- 1-(4-bromo-benzyl)-piperazine
- MFCD02177416
- Oprea1_363412
- A10367
-
- MDL: MFCD02177416
- Inchi: 1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- InChI-Schlüssel: MAHWBNAOEVAPJF-UHFFFAOYSA-N
- Lächelt: BrC1C=CC(CN2CCNCC2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 254.04200
- Monoisotopenmasse: 254.04186g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 161
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 15.3Ų
Experimentelle Eigenschaften
- Dichte: 1.356
- Schmelzpunkt: 56-62 °C (lit.)
- Siedepunkt: 112-116 °C/0.3 mmHg(lit.)
- PSA: 15.27000
- LogP: 2.12100
1-(4-Bromobenzyl)piperazine Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H314
- Warnhinweis: P280-P305+P351+P338-P310
- Transportnummer gefährlicher Stoffe:UN 3259 8/PG 3
- WGK Deutschland:2
- Code der Gefahrenkategorie: 22-34
- Sicherheitshinweise: S26; S36/37/39; S45; S36
- FLUKA MARKE F CODES:10-34
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:8
- Risikophrasen:R22; R34; R36/37/38
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromobenzyl)piperazine Zolldaten
- HS-CODE:2933599090
- Zolldaten:
China Zollkodex:
2933599090Übersicht:
2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(4-Bromobenzyl)piperazine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112855-5g |
1-(4-bromobenzyl)piperazine |
91345-62-9 | 95% | 5g |
$228 | 2021-08-06 | |
| Chemenu | CM112855-5g |
1-(4-bromobenzyl)piperazine |
91345-62-9 | 95% | 5g |
$115 | 2024-07-20 | |
| abcr | AB151423-2 g |
1-(4-Bromobenzyl)piperazine, 97%; . |
91345-62-9 | 97% | 2g |
€110.40 | 2023-05-09 | |
| abcr | AB151423-5 g |
1-(4-Bromobenzyl)piperazine, 97%; . |
91345-62-9 | 97% | 5g |
€151.10 | 2023-05-09 | |
| abcr | AB151423-10 g |
1-(4-Bromobenzyl)piperazine, 97%; . |
91345-62-9 | 97% | 10g |
€186.20 | 2023-05-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650234-1G |
1-(4-Bromobenzyl)piperazine |
91345-62-9 | 97% | 1G |
590.73 | 2021-05-17 | |
| TRC | B817160-5mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817160-10mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817160-50mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55145-1g |
1-(4-Bromobenzyl)piperazine, 97% |
91345-62-9 | 97% | 1g |
¥964.00 | 2023-03-06 |
1-(4-Bromobenzyl)piperazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 8 h, reflux
Referenz
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors, Archiv der Pharmazie (Weinheim, 2017, 350(3-4),
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt; 4 h, rt
Referenz
- Terazosin analogs targeting Pgk1 as neuroprotective agents: design, synthesis, and evaluation, Frontiers in Chemistry (Lausanne, 2022, 10,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; reflux
Referenz
- Synthesis, characterization and antimicrobial activity of 4-substituted-benzylpiperazinyl methanone derivatives, International Journal of Pharmaceutical Sciences and Nanotechnology, 2017, 10(2), 3684-3687
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
Referenz
- Design, synthesis and neuroprotective activities of novel cinnamide derivatives containing benzylpiperazine moiety, Medicinal Chemistry Research, 2018, 27(5), 1366-1373
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 2.5 h, reflux
Referenz
- Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1), ACS Combinatorial Science, 2012, 14(1), 44-50
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
Referenz
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands, European Journal of Medicinal Chemistry, 2013, 64, 488-497
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
Referenz
- Synthesis, crystal structure and biological evaluation of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, Journal of Structural Chemistry, 2021, 62(3), 481-490
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Toluene ; 2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
Referenz
- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referenz
- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; pH 12, 78 °C
Referenz
- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
- Synthesis and Pharmacological Evaluation of 2,4-Dinitroaryldithiocarbamate Derivatives as Novel Monoacylglycerol Lipase Inhibitors, Journal of Medicinal Chemistry, 2012, 55(12), 5774-5783
1-(4-Bromobenzyl)piperazine Raw materials
1-(4-Bromobenzyl)piperazine Preparation Products
1-(4-Bromobenzyl)piperazine Verwandte Literatur
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Ashwini P. Bhirud,Shivaram D. Sathaye,Rupali P. Waichal,Latesh K. Nikam,Bharat B. Kale Green Chem., 2012,14, 2790-2798
-
4. Agricultural
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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